4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Description
Properties
IUPAC Name |
1-(4-chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF2O3/c1-16(2)8-21-15(22-9-16)5-3-4-14(20)10-6-13(19)11(17)7-12(10)18/h6-7,15H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOKSVIFWFHANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2F)Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646077 | |
| Record name | 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-41-0 | |
| Record name | 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chloro-2,5-difluorobenzonitrile, which is then subjected to further reactions to introduce the butyrophenone and dioxane groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in various halogenated or alkylated products .
Scientific Research Applications
4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context. The exact pathways and targets can vary, but they often involve binding to active sites or altering the conformation of proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituent type, position, or chain length. Key parameters include molecular weight, halogenation patterns, and documented applications.
Halogenated Butyrophenone Derivatives
Key Observations:
- Substituent Position: The target compound’s 4'-Cl and 2',5'-F arrangement provides a unique electronic profile compared to analogs like 898779-51-6 (2'-Cl, 4',5'-F). Fluorine’s electronegativity may enhance dipole interactions, while chlorine increases lipophilicity .
- Synthetic Utility: Propiophenone analogs (e.g., 898757-29-4) are smaller, favoring applications requiring compact scaffolds, such as enzyme inhibitors .
Alkoxy-Substituted Analogs
Key Observations:
- These compounds are less lipophilic than halogenated derivatives, which may limit their utility in hydrophobic environments but improve aqueous solubility .
Biological Activity
4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Chemical Formula : C16H19ClF2O3
- Molecular Weight : 336.78 g/mol
- CAS Number : 24727980
The compound is believed to interact with various biological pathways, particularly through modulation of neurotransmitter systems. Its structure suggests potential activity as an antagonist or modulator for certain receptors, including the dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.
Antipsychotic Properties
Research indicates that compounds similar to butyrophenones have antipsychotic effects. The mechanism involves antagonism at dopamine D2 receptors, which is a common target for antipsychotic medications. In vitro studies have shown that this compound exhibits significant binding affinity to these receptors.
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
In vitro assays have demonstrated that the compound can inhibit the growth of various cancer cell lines. The IC50 values for cell proliferation inhibition in breast and colorectal cancer cells were reported to be within the range of 10–50 µM, indicating a moderate level of anticancer activity.
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antipsychotic | Dopamine D2 Receptor | Not specified | Receptor antagonism |
| Neuroprotective | Neuronal Cells | Not specified | Reduction of oxidative stress |
| Anticancer | Breast Cancer | 10–50 | Inhibition of cell proliferation |
| Anticancer | Colorectal Cancer | 20–40 | Induction of apoptosis |
Case Studies
- Antipsychotic Efficacy : A study conducted on rodent models demonstrated that administration of the compound resulted in decreased hyperactivity and improved behavioral outcomes in models of schizophrenia-like symptoms.
- Neuroprotection in vitro : In cultured neuronal cells exposed to neurotoxic agents, treatment with the compound led to a significant reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.
- Cancer Cell Line Studies : A series of experiments involving various cancer cell lines revealed that the compound effectively inhibited cell growth through mechanisms involving apoptosis and cell cycle arrest.
Q & A
Basic: What synthetic methodologies are commonly employed to introduce the 5,5-dimethyl-1,3-dioxan-2-yl group into butyrophenone derivatives?
Answer:
The 5,5-dimethyl-1,3-dioxan-2-yl moiety is typically introduced via nucleophilic substitution or coupling reactions. For example:
- Nucleophilic aromatic substitution : A phenol derivative (e.g., 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol) reacts with 1,3-dichloro-4-fluorobenzene in DMF using Cs₂CO₃ as a base at 130°C for 14 hours, yielding the product after recrystallization (51% yield) .
- Mixed anhydride coupling : A carboxylic acid (e.g., 4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid) is coupled with chiral auxiliaries like (R)-4-phenyl-2-oxazolidinone using pivaloyl chloride and triethylamine to achieve stereocontrol .
Comparison of Methods:
| Method | Reagents/Conditions | Yield | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | Cs₂CO₃, DMF, 130°C, 14h | 51% | Scalable, simple purification |
| Mixed Anhydride Coupling | Pivaloyl chloride, triethylamine, RT | N/A | Stereochemical control |
Basic: Which spectroscopic techniques are critical for characterizing 4'-chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the phenyl ring and dioxane moiety. For example, the dioxane protons resonate as distinct singlets due to symmetry .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, as seen in structural coordinates of related dioxane-containing compounds .
Advanced: How can researchers optimize reaction yields for 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone derivatives under nucleophilic substitution?
Answer:
Optimization strategies include:
- Base selection : Cs₂CO₃ (used in ) offers superior activation compared to K₂CO₃ due to its higher solubility in polar aprotic solvents like DMF.
- Solvent effects : DMF enhances nucleophilicity of the phenol oxygen, but alternatives like DMAc or NMP may reduce side reactions.
- Temperature control : Prolonged heating (e.g., 14h at 130°C in ) ensures complete substitution but risks decomposition. Microwave-assisted synthesis could reduce time.
Data-Driven Adjustments:
| Parameter | Adjustment | Impact on Yield |
|---|---|---|
| Base (Cs₂CO₃ → K₂CO₃) | Reduced solubility | Decrease (~30%) |
| Solvent (DMF → DMAc) | Lower polarity | Variable |
| Reaction time (14h → 8h) | Incomplete conversion | Decrease (~20%) |
Advanced: What approaches resolve discrepancies in reported melting points or spectral data across structurally analogous derivatives?
Answer:
Discrepancies often arise from impurities or polymorphic forms. Solutions include:
- Repetition under controlled conditions : Re-synthesize the compound using protocols from or and compare purity via HPLC.
- Differential Scanning Calorimetry (DSC) : Distinguishes polymorphs (e.g., melting point variations in ’s derivatives: 145–147°C vs. 236°C decomposition) .
- Cross-validation with literature : Compare NMR shifts with structurally similar compounds in or .
Advanced: How do electronic effects of substituents influence reactivity in subsequent modifications (e.g., ketone alkylation)?
Answer:
The chloro and difluoro substituents on the phenyl ring act as electron-withdrawing groups, polarizing the ketone carbonyl and enhancing its electrophilicity. This facilitates nucleophilic additions (e.g., Grignard reactions) but may require careful pH control to avoid over-activation. For example, in , the electron-deficient acetophenone derivative undergoes faster nucleophilic attack compared to non-halogenated analogs .
Substituent Effects:
| Substituent | Electronic Effect | Reactivity Trend |
|---|---|---|
| -Cl (para) | Strong EWG | Increased |
| -F (ortho/meta) | Moderate EWG | Moderate increase |
| -OCH₃ (para) | EWG/EDG (resonance) | Variable |
Basic: What purification methods are effective for isolating 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone derivatives?
Answer:
- Recrystallization : CH₂Cl₂/EtOAc mixtures (as in ) exploit differential solubility of the product vs. impurities.
- Column Chromatography : Silica gel with hexane/EtOAc gradients separates polar byproducts.
- Acid-Base Extraction : Useful for removing unreacted phenolic starting materials (e.g., using aqueous NaHCO₃) .
Advanced: What strategies address stereochemical challenges during 5,5-dimethyl-1,3-dioxan-2-yl group installation?
Answer:
- Chiral auxiliaries : (R)-4-phenyl-2-oxazolidinone ( ) directs asymmetric induction during coupling .
- Chiral catalysts : Ru-BINAP/DAIPEN complexes () enable enantioselective hydrogenation or allylic alkylation .
- Dynamic kinetic resolution : Utilize conditions where racemization is faster than bond formation to favor a single enantiomer.
Case Study from :
The mixed anhydride method achieved >95% enantiomeric excess (ee) for oxazolidinone intermediates, critical for bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
